molecular formula C14H13ClN4 B1352015 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-33-7

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1352015
CAS No.: 72578-33-7
M. Wt: 272.73 g/mol
InChI Key: LKOSOWWRMRDJLH-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-CP-DMPP, is a small molecule that has been widely studied in the scientific literature due to its potential applications in many areas. 7-CP-DMPP is a heterocyclic compound with a unique structure that has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, antiepileptic, and anti-cancer activities. In addition, 7-CP-DMPP has been found to possess a number of interesting biochemical and physiological effects that may be useful in the development of new drugs and therapies.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to a class of pyrrolopyrimidines, which have been a subject of interest in chemical synthesis due to their diverse biological activities. Research has focused on synthesizing novel derivatives of pyrrolopyrimidines, including those with aromatic sulfonamide moieties. These compounds have been synthesized using catalytic systems such as 4-(N,N-Dimethylamino)pyridine (DMAP), demonstrating the efficiency of solvent-free conditions over traditional methods. The synthesis involves the reaction of 7-deazaadenines with benzenesulfonyl chlorides, highlighting the adaptability of pyrrolopyrimidines in chemical reactions to produce new compounds with potential biological applications (Khashi, Davoodnia, & Chamani, 2014).

Crystallography and Structural Analysis

The structural analysis of pyrrolopyrimidine derivatives, such as the synthesis and crystal structure of related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been explored. These studies involve cyclization reactions and detailed crystallographic analysis to understand the molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for the application of these compounds in material science and molecular engineering (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Antiproliferative Activity

Pyrrolopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as human breast cancer cells (MCF-7). These compounds, including pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, undergo various chemical reactions to produce amino derivatives, which are then assessed for their ability to inhibit cell growth and induce apoptotic cell death, highlighting the potential therapeutic applications of pyrrolopyrimidine derivatives in cancer treatment (Atapour-Mashhad et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been investigated for their antimicrobial and anticancer activities. These compounds demonstrate significant activity, surpassing even standard drugs like doxorubicin in some cases, indicating the versatility of pyrrolopyrimidine frameworks in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Target of Action

The compound 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines, in general, are known to inhibit their targets by binding to the active site and preventing the protein’s normal function . For instance, when these compounds bind to tyrosine kinases, they prevent the phosphorylation of tyrosine residues on target proteins, thereby inhibiting signal transduction .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets tyrosine kinases, it could affect pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell growth and survival .

Pharmacokinetics

It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and could potentially enhance bioavailability .

Result of Action

The result of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets tyrosine kinases involved in cell growth and survival, its action could potentially lead to the inhibition of cell proliferation .

Biochemical Analysis

Biochemical Properties

7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . This compound acts as an inhibitor of PKB, thereby modulating the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR) . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting cell signaling pathways such as the PI3K/Akt/mTOR pathway . Additionally, it affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . In non-cancerous cells, the compound’s effects are less pronounced, indicating a degree of selectivity towards malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of PKB, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cell survival and proliferation signals . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms in some cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . In non-cancerous tissues, the distribution is more limited, contributing to the compound’s selectivity towards malignant cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . This dual localization allows the compound to exert its effects on multiple cellular processes.

Properties

IUPAC Name

7-(4-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-8-9(2)19(11-5-3-10(15)4-6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOSOWWRMRDJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407077
Record name 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

72578-33-7
Record name 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 g (0.06 mol) of 2-amino-1-(4-chlorophenyl)-3-cyano-4,5-dimethylpyrrole in 100 ml of formamide, 30 ml of dimethylformamide and 15 ml of concentrated formic acid are heated under reflux for 7 hours. The crystals which precipitate on cooling are washed with water and recrystallised from ethanolic potassium hydroxide solution. Melting point: 250° C., yield: 13 g (79% of theory).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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